molecular formula C17H17F3N6O2S B2478518 N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1171008-48-2

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2478518
CAS RN: 1171008-48-2
M. Wt: 426.42
InChI Key: UTIQQKCYEYEWRA-UHFFFAOYSA-N
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Description

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17F3N6O2S and its molecular weight is 426.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Research has demonstrated the potential of derivatives of this compound in exhibiting significant anti-inflammatory and analgesic activities. One study focused on the synthesis and characterization of celecoxib derivatives, showing that certain compounds, notably N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, could serve as promising therapeutic agents due to their anti-inflammatory and analgesic properties without causing notable tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself (Küçükgüzel et al., 2013).

Antitumor Evaluation

Another aspect of its application includes antitumor activities. Novel compounds synthesized from this chemical backbone have shown significant cytotoxic activity and selectivity against colon, breast, and cervical cancer cell lines. Through molecular docking and QSAR (Quantitative Structure-Activity Relationships) studies, researchers have been able to predict the binding modes of these compounds within the active sites of target proteins, offering insights into their mechanisms of action and potential as cancer therapeutics (Tomorowicz et al., 2020).

Enzyme Inhibition and Molecular Docking Studies

The compound and its derivatives have also been studied for their enzyme inhibition capabilities, particularly in the context of human rhinovirus. Structural analogs related to this compound were designed, prepared, and evaluated as antirhinovirus agents, demonstrating the compound's versatility in viral inhibition (Hamdouchi et al., 1999). Additionally, molecular docking studies have shed light on the potential interactions between the compound's derivatives and biological targets, further emphasizing its utility in drug design and development.

Antimicrobial and Antibacterial Properties

Compounds derived from this chemical scaffold have exhibited notable antimicrobial and antibacterial properties. Research into the synthesis of novel derivatives has revealed their effectiveness against various bacteria and fungi, showcasing the compound's potential in addressing infectious diseases and contributing to the development of new antimicrobial agents (Sarvaiya et al., 2019).

properties

IUPAC Name

N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O2S/c1-12-21-8-9-26(12)16-10-15(23-11-24-16)22-6-7-25-29(27,28)14-4-2-13(3-5-14)17(18,19)20/h2-5,8-11,25H,6-7H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIQQKCYEYEWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

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